molecular formula C11H8BrNOS2 B3060488 (Z)-4-(4-Bromobenzylidene)-2-(methylthio)thiazol-5(4H)-one CAS No. 430464-36-1

(Z)-4-(4-Bromobenzylidene)-2-(methylthio)thiazol-5(4H)-one

Cat. No.: B3060488
CAS No.: 430464-36-1
M. Wt: 314.2 g/mol
InChI Key: NUJAVYZJTMHBRW-UHFFFAOYSA-N
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Description

(Z)-4-(4-Bromobenzylidene)-2-(methylthio)thiazol-5(4H)-one is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-(4-Bromobenzylidene)-2-(methylthio)thiazol-5(4H)-one can be used as a building block for the synthesis of more complex molecules

Biology

The compound may exhibit biological activity, such as antimicrobial or anticancer properties, due to the presence of the thiazole ring and bromobenzylidene group. Researchers may investigate its potential as a lead compound for drug development.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. For example, modifications to the thiazole ring or bromobenzylidene group could enhance its pharmacological properties.

Industry

In industry, the compound could be used as a precursor for the synthesis of specialty chemicals, such as dyes, pigments, or agrochemicals. Its unique structure may impart desirable properties to the final products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(4-Bromobenzylidene)-2-(methylthio)thiazol-5(4H)-one typically involves the condensation of 4-bromobenzaldehyde with 2-(methylthio)thiazol-5(4H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-(4-Bromobenzylidene)-2-(methylthio)thiazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromobenzylidene group can be reduced to a bromobenzyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromobenzylidene group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols, palladium-catalyzed coupling reactions

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives

    Reduction: Bromobenzyl derivatives

    Substitution: Amino or thiol-substituted derivatives

Mechanism of Action

The mechanism of action of (Z)-4-(4-Bromobenzylidene)-2-(methylthio)thiazol-5(4H)-one would depend on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell membranes or enzymes. If it has anticancer properties, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells. The exact molecular targets and pathways involved would require further investigation through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Bromobenzylidene)-2-phenylthiazol-5(4H)-one: Similar structure but with a phenyl group instead of a methylthio group.

    4-(4-Chlorobenzylidene)-2-(methylthio)thiazol-5(4H)-one: Similar structure but with a chlorine atom instead of a bromine atom.

    4-(4-Bromobenzylidene)-2-(ethylthio)thiazol-5(4H)-one: Similar structure but with an ethylthio group instead of a methylthio group.

Uniqueness

(Z)-4-(4-Bromobenzylidene)-2-(methylthio)thiazol-5(4H)-one is unique due to the combination of the bromobenzylidene group and the methylthio group. This combination imparts specific chemical properties, such as reactivity and potential biological activity, that may not be present in similar compounds. The presence of the bromine atom can also facilitate further functionalization through substitution reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

4-[(4-bromophenyl)methylidene]-2-methylsulfanyl-1,3-thiazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNOS2/c1-15-11-13-9(10(14)16-11)6-7-2-4-8(12)5-3-7/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUJAVYZJTMHBRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC2=CC=C(C=C2)Br)C(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNOS2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00353745
Record name 4-[(4-bromophenyl)methylidene]-2-methylsulfanyl-1,3-thiazol-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

430464-36-1
Record name 4-[(4-bromophenyl)methylidene]-2-methylsulfanyl-1,3-thiazol-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-4-(4-Bromobenzylidene)-2-(methylthio)thiazol-5(4H)-one
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(Z)-4-(4-Bromobenzylidene)-2-(methylthio)thiazol-5(4H)-one
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(Z)-4-(4-Bromobenzylidene)-2-(methylthio)thiazol-5(4H)-one
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(Z)-4-(4-Bromobenzylidene)-2-(methylthio)thiazol-5(4H)-one
Reactant of Route 5
(Z)-4-(4-Bromobenzylidene)-2-(methylthio)thiazol-5(4H)-one
Reactant of Route 6
(Z)-4-(4-Bromobenzylidene)-2-(methylthio)thiazol-5(4H)-one

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